Product packaging for Mdmb-fubinaca(Cat. No.:CAS No. 1971007-93-8)

Mdmb-fubinaca

Cat. No.: B1653825
CAS No.: 1971007-93-8
M. Wt: 397.4
InChI Key: RFCDVEHNYDVCMU-LJQANCHMSA-N

Description

MDMB-FUBINACA is an indazole-based synthetic cannabinoid receptor agonist (SCRA) first developed in pharmaceutical research and now primarily studied in forensic and public health contexts . It is a potent agonist of the cannabinoid CB1 receptor, with reported binding affinity (Ki) at CB1 of 1.14 nM . Its high potency and efficacy at the CB1 receptor, which is significantly greater than that of Δ9-tetrahydrocannabinol (THC), make it a compound of significant interest for researchers studying the mechanisms of cannabinoid receptor activation and signal transduction . Due to its established history of misuse and severe adverse effects, this compound is a key analyte in forensic toxicology for the identification of novel psychoactive substances (NPS) . Its well-documented profile also makes it a critical reference standard for public health agencies monitoring illicit drug markets and for investigating the structure-activity relationships (SAR) of SCRAs . Furthermore, research into potent SCRAs like this compound provides a basis for advanced pharmacological studies, including the use of cryo-electron microscopy (cryo-EM) to map ligand-receptor interactions, which can inform the design of new therapeutics that target the endocannabinoid system . This product is intended for research applications only. This compound is a Schedule I controlled substance in the United States and is controlled in several other countries, including China and Russia . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are responsible for ensuring their work complies with all applicable laws and regulations in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3O3 B1653825 Mdmb-fubinaca CAS No. 1971007-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDVEHNYDVCMU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010003
Record name MDMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-93-8, 1715016-77-5
Record name MDMB-FUBINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-FUBINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Scheme and Reagents

The synthesis begins with the alkylation of methyl 1H-indazole-3-carboxylate (Compound A) using 4-fluorobenzyl bromide (Figure 1). This step introduces the 4-fluorobenzyl moiety at the N1-position of the indazole ring, a critical structural feature for CB₁ receptor affinity.

Reagents and Conditions

  • Base : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
  • Alkylating Agent : 4-Fluorobenzyl bromide (1.2 equivalents), added dropwise to the reaction mixture.
  • Workup : Quenching with ice-cwater, extraction with dichloromethane, and solvent evaporation under reduced pressure.

$$
\text{Figure 1: Alkylation of methyl 1H-indazole-3-carboxylate with 4-fluorobenzyl bromide.} \
\text{(Insert LaTeX structure here)}
$$

Regiochemical Considerations

Alkylation at the N1-position is favored due to the electronic and steric profile of the indazole ring. However, trace amounts of the N2-alkylated regioisomer may form under suboptimal conditions. Chromatographic purification (silica gel, ethyl acetate/hexanes) is typically employed to isolate the desired N1-alkylated product (Compound B).

Step 2: Hydrolysis to Carboxylic Acid

Saponification Protocol

The methyl ester of Compound B is hydrolyzed to the corresponding carboxylic acid (Compound C) under basic conditions:

Reagents and Conditions

  • Base : 1 M aqueous sodium hydroxide (NaOH) in methanol/toluene (1:1 v/v) at reflux for 6–8 hours.
  • Workup : Acidification with dilute hydrochloric acid (HCl) to pH 2–3, followed by filtration and drying.

$$
\text{Compound B (methyl ester)} \xrightarrow{\text{NaOH, MeOH/PhMe, reflux}} \text{Compound C (carboxylic acid)}
$$

Analytical Validation

The success of hydrolysis is confirmed via Fourier-transform infrared spectroscopy (FT-IR; loss of ester carbonyl stretch at ~1740 cm⁻¹) and liquid chromatography–mass spectrometry (LC-MS; [M-H]⁻ ion at m/z 327.1).

Step 3: Amide Coupling with tert-Leucine Methyl Ester

Coupling Reaction

The carboxylic acid (Compound C) is coupled to (S)-methyl 2-amino-3,3-dimethylbutanoate (tert-leucine methyl ester) using carbodiimide-mediated activation:

Reagents and Conditions

  • Activation Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and hydroxybenzotriazole (HOBt, 1.5 equivalents) in dimethyl sulfoxide (DMSO).
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to maintain a pH of 7–8.
  • Reaction Time : 12–16 hours at room temperature under nitrogen atmosphere.

$$
\text{Compound C} + \text{tert-leucine methyl ester} \xrightarrow{\text{EDC·HCl, HOBt, DIPEA}} \text{this compound}
$$

Stereochemical Integrity

The use of (S)-tert-leucine methyl ester ensures enantiomeric purity, critical for pharmacological activity. Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column (e.g., Chiralpak IC) confirms >98% enantiomeric excess.

Purification and Isolation

Chromatographic Techniques

Crude this compound is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to remove unreacted starting materials and coupling byproducts. Final isolation is achieved via recrystallization from ethanol/water (9:1 v/v), yielding white crystalline solids.

Yield and Purity

Typical yields range from 65% to 75% after purification. Purity is assessed using ultra-high-performance liquid chromatography–photodiode array detection (UHPLC-PDA), with ≥95% purity required for pharmacological studies.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, indazole H7), 7.72 (d, J = 8.0 Hz, 1H, indazole H4), 7.45–7.39 (m, 2H, benzyl aromatic), 7.12–7.06 (m, 2H, benzyl aromatic), 5.56 (s, 2H, N-CH₂), 3.73 (s, 3H, COOCH₃), 2.98–2.92 (m, 1H, α-CH), 1.08 (s, 9H, C(CH₃)₃).
  • HRMS (ESI⁺): Calculated for C₂₂H₂₄FN₃O₃ [M+H]⁺: 398.1878; Found: 398.1875.

Regulatory Considerations

This compound is classified as a Schedule I controlled substance in the United States and is prohibited in multiple jurisdictions due to its association with severe adverse effects, including fatalities.

Discussion of Synthetic Challenges

Impurity Profiling

Common impurities include:

  • N2-alkylated regioisomer : Mitigated via optimized alkylation conditions.
  • Diastereomeric byproducts : Controlled through enantiomerically pure tert-leucine derivatives.

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production is hampered by stringent regulations and the need for specialized equipment to handle fluorinated intermediates.

Chemical Reactions Analysis

Thermal Degradation Reactions

MDMB-FUBINACA undergoes pyrolysis when heated above 400°C, producing toxic degradation products. Key findings include:

  • Loss of methyl ester group : The compound loses its methyl ester substituent, forming a carboxylic acid derivative.

  • Cyanide formation : Approximately 25 µg/mg of cyanide is generated at 400°C, posing significant inhalation risks during smoking .

  • Structural fragmentation : The indazole-carboxamide core remains intact initially, but further dehydration produces nitriles, which decompose at higher temperatures .

Table 1: Major Thermal Degradants of this compound

Degradation StepProducts FormedToxicity Implications
Initial pyrolysis1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acidReduced receptor affinity
Advanced decompositionCyanide (CN⁻)Acute cytotoxicity

Metabolic Biotransformation Pathways

In vivo and in vitro studies of structurally related compounds (e.g., AMB-FUBINACA) suggest this compound undergoes similar Phase I metabolic reactions:

Key Metabolic Reactions:

  • O-demethylation : Hydrolysis of the methyl ester group to form carboxylic acid derivatives .

  • Hydroxylation : Oxidation at the dimethylbutanamide side chain, producing hydroxylated intermediates.

  • Carboxylation : Further oxidation of hydroxylated metabolites to carboxylic acids .

Table 2: Hypothesized Metabolites of this compound

Metabolite IDBiotransformationMolecular FormulaDetected Matrix
M1O-demethylationC₂₀H₂₁FN₃O₃Serum, liver
M2Hydroxylation (isopropyl)C₂₀H₂₁FN₃O₄Urine, hepatocytes
M3Carboxylation (isopropyl)C₂₁H₂₁FN₃O₅Liver, brain

Receptor Binding and Unbinding Dynamics

This compound interacts with CB1 receptors through distinct kinetic pathways:

  • Binding : Stabilized by hydrophobic interactions with residues F170, W279, and F268 in the receptor pocket .

  • Unbinding mechanisms :

    • Pathway A : Aromatic tail dissociation from TM5, forming metastable intermediates (I1, I3) with TM2 residues .

    • Pathway B : Linked-group dissociation into extracellular regions, involving polar interactions with K376 .

Kinetic Parameters :

  • Mean first-passage time (MFPT) for dissociation: 371.9 ± 40.2 µs (Pathway A) vs. 246.6 ± 26.0 µs (Pathway B) .

Stability in Biological Matrices

  • Bioaccumulation : Parent compound and O-demethyl metabolites persist in liver tissue >48 hours post-exposure .

  • Blood-brain barrier penetration : Higher brain/serum concentration ratios compared to analogs due to lipophilic side chains .

Analytical Detection Signatures

Fragmentation patterns in mass spectrometry include:

  • Base peak : m/z 253.0772 (indazole-fluorobenzyl fragment) .

  • Diagnostic ions : m/z 109.0448 (fluorobenzylium) and m/z 338.1663 (amide group loss) .

Scientific Research Applications

MDMB-FUBINACA has several scientific research applications:

Mechanism of Action

MDMB-FUBINACA exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including altered perception, euphoria, and sedation . The compound’s high potency and efficacy at these receptors contribute to its strong psychoactive effects and potential for toxicity .

Comparison with Similar Compounds

Analytical Detection and Legal Status

  • Analytical Methods: this compound is identified in e-liquids and biological matrices using LC-MS/MS, GC-MS, and SPME-GC-MS . Its unique tert-leucine ester generates diagnostic ions at m/z 219 and 145 .
  • Legal Status : Scheduled in Russia (2015), Portugal (2021), but unregulated in the U.S. . In contrast, 5F-MDMB-PINACA and AB-CHMINACA are DEA-controlled .

Biological Activity

MDMB-FUBINACA is a synthetic cannabinoid that has garnered attention for its potent activity at cannabinoid receptors, particularly CB1 and CB2. This article synthesizes various research findings related to the biological activity of this compound, including pharmacokinetics, receptor binding affinity, and in vivo effects.

1. Overview of this compound

This compound is a member of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. It is characterized by its high potency and efficacy at cannabinoid receptors, leading to significant psychoactive effects.

2. Pharmacokinetics

Research indicates that this compound exhibits rapid clearance rates in vitro. In pooled human liver microsomes (pHLM), intrinsic clearance (CL_int) values ranged from 1.39 mL min1^{-1}kg1^{-1} to 18.25 mL min1^{-1}kg1^{-1} across various studies .

Table 1: Intrinsic Clearance Rates of this compound

CompoundCL_int (mL min1^{-1}kg1^{-1})
This compound1.39
Other Compounds18.25

The compound's half-life in hepatocyte studies varied significantly based on the cellular lot used, indicating potential variability in metabolic stability .

3. Receptor Binding Affinity

This compound demonstrates high affinity for the CB1 receptor, with studies reporting binding affinities significantly greater than that of THC. It has been shown to activate CB1 receptors effectively, leading to increased intracellular signaling pathways such as cAMP inhibition and β-arrestin recruitment .

Table 2: Binding Affinity Comparison

CompoundCB1 Binding Affinity (Ki)Efficacy Compared to THC
This compoundHighGreater than THC
THCReferenceBaseline

4. In Vivo Effects

In animal models, this compound has been observed to produce THC-like effects, including alterations in locomotion and anxiety-like behaviors. In drug discrimination assays, it effectively substituted for THC, indicating similar subjective effects .

Case Study: Drug Discrimination Assay

In a study involving mice trained to distinguish between THC and vehicle, this compound produced significant substitution effects at doses comparable to THC, suggesting its potential for abuse and psychoactive properties .

5. Metabolism and Active Metabolites

The primary metabolite of this compound has been identified as ADB-FUBINACA-COOH, which retains activity at the CB1 receptor but with slightly lower efficacy compared to the parent compound . This highlights the importance of understanding not only the parent compound's activity but also that of its metabolites.

6. Conclusion

This compound presents a complex profile of biological activity characterized by high potency at cannabinoid receptors and rapid metabolic clearance. Its significant psychoactive effects and potential for abuse underscore the need for further research into its pharmacological properties and safety profile.

Q & A

Q. How can in silico methods complement experimental studies of this compound’s pharmacokinetics?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance. Validate simulations with in vivo data from animal models (e.g., plasma concentration-time profiles). Incorporate QSAR models to optimize lead compounds for reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdmb-fubinaca
Reactant of Route 2
Reactant of Route 2
Mdmb-fubinaca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.